4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one
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Overview
Description
4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the nitrophenyl group and the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia and related psychoses.
2-(4-Methyl-piperazin-1-yl)-ethylamine: A simpler compound with a piperazine ring, used in various chemical syntheses.
Uniqueness
4-methyl-2-{5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one is unique due to its complex structure, which combines a phthalazinone core with a nitrophenyl group and a piperazine derivative. This unique combination of functional groups provides a diverse range of chemical reactivity and potential biological activity, setting it apart from simpler analogs.
Properties
CAS No. |
5709-90-0 |
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Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-methyl-2-[5-[4-(2-methylpropanoyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C23H25N5O4/c1-15(2)22(29)26-12-10-25(11-13-26)17-8-9-20(28(31)32)21(14-17)27-23(30)19-7-5-4-6-18(19)16(3)24-27/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
SEEPBBDVBCOQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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